molecular formula C14H22Ru B3340743 Bis(2,4-dimethylpentadienyl)ruthenium(II) CAS No. 85908-78-7

Bis(2,4-dimethylpentadienyl)ruthenium(II)

Cat. No. B3340743
CAS RN: 85908-78-7
M. Wt: 291.4 g/mol
InChI Key: WYILUGVDWAFRSG-UHFFFAOYSA-N
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Description

Bis(2,4-dimethylpentadienyl)ruthenium(II) is a chemical compound with the linear formula Ru(C7H11)2 . It is a yellow solid with a molecular weight of 291.39 . This compound is an excellent chiral ruthenium catalyst precursor .


Synthesis Analysis

Bis(2,4-dimethylpentadienyl)ruthenium(II) can be synthesized from an isoprene-derived diallyl ruthenium (IV) complex . It can also be obtained by reductive dehalogenation of RuCl·aq in the presence of 4-methylbuten-2-ones .


Molecular Structure Analysis

The molecular structure of Bis(2,4-dimethylpentadienyl)ruthenium(II) is represented by the SMILES string [Ru]. [CH2] [C] © [CH] [C] ( [CH2])C. [CH2] [C] © [CH] [C] ( [CH2])C .


Chemical Reactions Analysis

Bis(2,4-dimethylpentadienyl)ruthenium(II) reacts with cyclic and acyclic dienes in the presence of alkali to form the corresponding chiral ruthenium catalysts . It can also be converted into the protonated open ruthenocene by treatment with HBF4 and subsequently into the protonated half-open ruthenocene by reaction with cyclopentadiene .


Physical And Chemical Properties Analysis

Bis(2,4-dimethylpentadienyl)ruthenium(II) is a yellow solid that comes in the form of powder, crystals, or beads . It has a melting point of 91-93 °C .

Scientific Research Applications

1. Synthesis and Characterization

  • Bis(2,4-dimethylpentadienyl)ruthenium(II) is utilized in synthesizing ruthenium(II) η5-dienyl compounds, serving as precursors for enantioselective hydrogenation catalysts. These compounds are efficient in synthesizing crystalline yellow compounds like cyclopentadienyl and dimethylpentadienyl in high yields (Bauer et al., 2000).

2. Catalysis

  • Ruthenium(II) complexes derived from bis(2,4-dimethylpentadienyl)ruthenium(II) catalyze transfer hydrogenation of ketones. These complexes, including 16-electron pentadienyl and cyclopentadienyl complexes, have been studied for their catalytic efficiency in various reactions (Glöge et al., 2015).

3. Metallorganic Chemical Vapor Deposition (MOCVD)

  • Bis(2,4-dimethylpentadienyl)ruthenium(II) has been utilized in MOCVD for the low-temperature preparation of metallic ruthenium films. It demonstrates high vapor pressure and lower decomposition temperature, making it effective for depositing crystalline metallic ruthenium films at low temperatures (Kawano et al., 2007).

4. Photovoltaic Applications

  • In the field of photovoltaics, compounds like bis(3,4-dicarboxypyridine)(1,4,8,11,15,18,22,25-octamethyl-phthalocyaninato)ruthenium(II) derived from bis(2,4-dimethylpentadienyl)ruthenium(II) have been used to sensitize nanocrystalline TiO2 films for efficient energy conversion in photovoltaic cells (Nazeeruddin et al., 1998).

5. Electronic Properties and Electrochemistry

  • Research has been conducted on the electronic properties and electrochemistry of ruthenium(II) complexes involving bis(2,4-dimethylpentadienyl)ruthenium(II), examining their behavior and potential applications in electrochemical reactions and processes (Marcaccio et al., 1999).

Mechanism of Action

As a chiral ruthenium catalyst precursor, Bis(2,4-dimethylpentadienyl)ruthenium(II) plays a crucial role in catalyzing reactions involving cyclic and acyclic dienes .

Safety and Hazards

Bis(2,4-dimethylpentadienyl)ruthenium(II) may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Bis(2,4-dimethylpentadienyl)ruthenium(II) has potential applications in the MOCVD of ruthenium and ruthenium oxide . Its use as a volatile ruthenium complex could be beneficial for recent solar energy and water treatment applications .

properties

IUPAC Name

2,4-dimethylpenta-1,3-diene;ruthenium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H11.Ru/c2*1-6(2)5-7(3)4;/h2*1,5H,2-4H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYILUGVDWAFRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=[CH-])C)C.CC(=CC(=[CH-])C)C.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85908-78-7
Record name Bis(2,4-dimethylpentadienyl)ruthenium(II)
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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